molecular formula C11H19ClO2 B13762609 Acetic acid, chloro-, 4-isopropylcyclohexyl ester CAS No. 64046-45-3

Acetic acid, chloro-, 4-isopropylcyclohexyl ester

Cat. No.: B13762609
CAS No.: 64046-45-3
M. Wt: 218.72 g/mol
InChI Key: DJFWFDVJXJZDST-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 4-isopropylcyclohexyl ester (IUPAC name: 4-isopropylcyclohexyl chloroacetate) is a chloroacetic acid ester derivative with a 4-isopropylcyclohexyl substituent. Chloroacetate esters are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and functional versatility .

The 4-isopropylcyclohexyl group likely imparts steric hindrance and lipophilicity compared to smaller alkyl or aromatic substituents. This may influence solubility, volatility, and reactivity in chemical reactions.

Properties

CAS No.

64046-45-3

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

(4-propan-2-ylcyclohexyl) 2-chloroacetate

InChI

InChI=1S/C11H19ClO2/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12/h8-10H,3-7H2,1-2H3

InChI Key

DJFWFDVJXJZDST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro-, 4-isopropylcyclohexyl ester typically involves the esterification of chloroacetic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, 4-isopropylcyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, chloro-, 4-isopropylcyclohexyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, chloro-, 4-isopropylcyclohexyl ester involves its reactivity due to the presence of the chloro group and the ester linkage. The chloro group can participate in nucleophilic substitution reactions, while the ester linkage can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetic Acid Esters

The following table summarizes key analogs of chloroacetic acid esters, with data extrapolated from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent CAS No. Key Properties/Applications
Acetic acid, chloro-, isobutyl ester C₆H₁₁ClO₂ 150.60 Isobutyl 13361-35-8 Intermediate in agrochemical synthesis; moderate volatility
Acetic acid, chloro-, benzyl ester C₉H₉ClO₂ 184.62 Benzyl 140-18-1 Used in cosmetics and pharmaceuticals; higher lipophilicity
Acetic acid, chloro-, octadecyl ester C₂₀H₃₉ClO₂ ~346.98 Octadecyl (C18 alkyl) Not provided Low solubility in water; potential surfactant or plasticizer
Acetic acid, 4-chlorophenyl ester C₈H₇ClO₂ 170.59 4-Chlorophenyl 876-27-7 Aromatic ester with UV stability; used in polymer additives

Key Observations:

Steric and Lipophilic Effects :

  • The 4-isopropylcyclohexyl substituent is bulkier than isobutyl or benzyl groups, likely reducing reactivity in nucleophilic substitution reactions compared to smaller esters (e.g., isobutyl chloroacetate) .
  • Its cyclohexyl backbone may enhance thermal stability and resistance to hydrolysis relative to linear alkyl esters .

Solubility and Volatility :

  • Linear alkyl esters (e.g., octadecyl) exhibit low water solubility due to long hydrocarbon chains, while aromatic esters (e.g., 4-chlorophenyl) show moderate solubility in organic solvents .
  • The 4-isopropylcyclohexyl group may confer intermediate solubility, balancing lipophilicity and steric bulk.

Applications: Isobutyl and benzyl esters are used as intermediates in drug synthesis and agrochemicals . Octadecyl esters may serve as nonionic surfactants or plasticizers due to their hydrophobic nature .

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